
4,4-Dimethyl-cyclohexanone-2,2,6,6-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is a deuterium-labeled compound, which means that some of its hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is a derivative of 4,4-dimethyl-cyclohexanone, where the deuterium atoms are specifically located at the 2, 2, 6, and 6 positions. The molecular formula of this compound is C8H14O, and it is often used in scientific research to study reaction mechanisms and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 typically involves the introduction of deuterium atoms into the parent compound, 4,4-dimethyl-cyclohexanone. One common method is the catalytic hydrogenation of the parent compound in the presence of deuterium gas (D2). This process replaces the hydrogen atoms at the specified positions with deuterium.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like this compound often involves large-scale catalytic hydrogenation processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure the efficient incorporation of deuterium into the target molecule.
化学反応の分析
Types of Reactions
4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is widely used in scientific research due to its unique properties as a deuterium-labeled compound. Some of its applications include:
Chemistry: Used to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes where deuterium labeling provides insights into reaction pathways and product formation.
作用機序
The mechanism by which 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 exerts its effects is primarily related to its deuterium content. Deuterium atoms have a greater mass than hydrogen atoms, which can influence the rate and outcome of chemical reactions. This isotope effect is often exploited in studies to understand reaction kinetics and mechanisms. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
類似化合物との比較
4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 can be compared with other similar compounds, such as:
4,4-Dimethylcyclohexanone: The parent compound without deuterium labeling.
2,2-Dimethylcyclohexanone: A similar compound with different methyl group positions.
3,3-Dimethylcyclohexanone: Another isomer with methyl groups at different positions.
4,4-Difluorocyclohexanone: A compound with fluorine atoms instead of deuterium.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in studying reaction mechanisms and isotope effects.
特性
分子式 |
C8H14O |
|---|---|
分子量 |
130.22 g/mol |
IUPAC名 |
2,2,6,6-tetradeuterio-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3/i3D2,4D2 |
InChIキー |
PXQMSTLNSHMSJB-KHORGVISSA-N |
異性体SMILES |
[2H]C1(CC(CC(C1=O)([2H])[2H])(C)C)[2H] |
正規SMILES |
CC1(CCC(=O)CC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


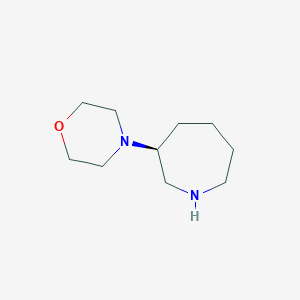
![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)
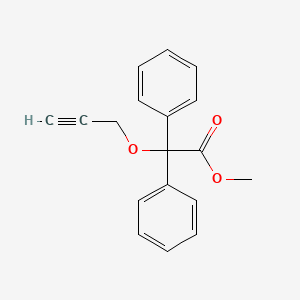
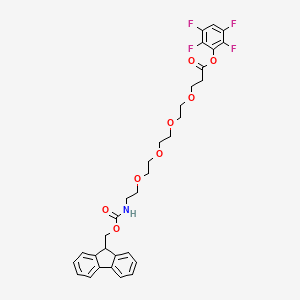
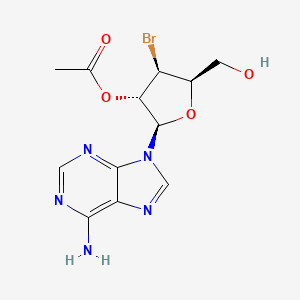
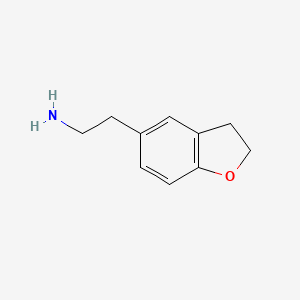
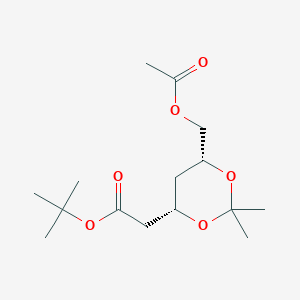
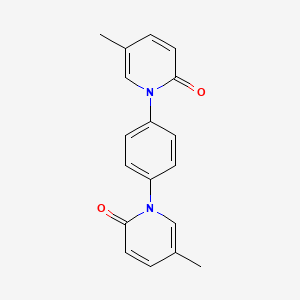
![9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B13423219.png)
![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)


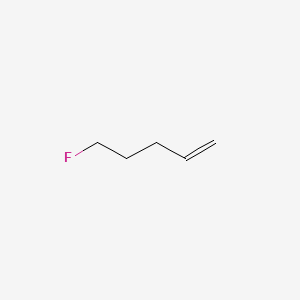
![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
